molecular formula C10H7N2NaO3 B6606476 sodium 5-carbamoyl-1H-indole-2-carboxylate CAS No. 2416229-77-9

sodium 5-carbamoyl-1H-indole-2-carboxylate

Cat. No.: B6606476
CAS No.: 2416229-77-9
M. Wt: 226.16 g/mol
InChI Key: KJZODZPTJSRWCZ-UHFFFAOYSA-M
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Description

Sodium 5-carbamoyl-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including sodium 5-carbamoyl-1H-indole-2-carboxylate, often involves the Leimgruber–Batcho indole synthesis. This method typically starts with the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction . Another common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-carbamoyl-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Sodium 5-carbamoyl-1H-indole-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 5-carbamoyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit the activity of certain enzymes or interfere with the replication of viral RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-carbamoyl-1H-indole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it more suitable for certain applications compared to other indole derivatives .

Properties

IUPAC Name

sodium;5-carbamoyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3.Na/c11-9(13)5-1-2-7-6(3-5)4-8(12-7)10(14)15;/h1-4,12H,(H2,11,13)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZODZPTJSRWCZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C=C(N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2NaO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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